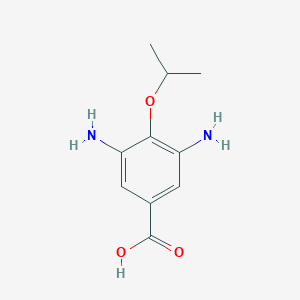
3,5-Diamino-4-isopropoxybenzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-Diamino-4-isopropoxybenzoic acid, also known as this compound, is a useful research compound. Its molecular formula is C10H14N2O3 and its molecular weight is 210.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
3,5-Diamino-4-isopropoxybenzoic acid (DIPA) is a compound that has garnered attention for its diverse applications in scientific research, particularly in the fields of biochemistry, pharmaceuticals, and food technology. This article explores its applications in detail, supported by case studies and data tables.
Chemical Properties and Structure
This compound is an aromatic compound characterized by two amino groups and an isopropoxy group attached to a benzoic acid backbone. Its chemical formula is C12H16N2O3. The presence of amino groups allows for various interactions in biological systems, making it a valuable compound in medicinal chemistry.
Inhibition of Protein Aging
One of the notable applications of DIPA is its role in inhibiting nonenzymatic cross-linking of proteins, which is a significant factor in protein aging. This process leads to the formation of advanced glycosylation end-products (AGEs), contributing to various age-related diseases such as diabetes and cardiovascular disorders. DIPA has been shown to react with early glycosylation products, effectively preventing the formation of AGEs .
Case Study: Therapeutic Implications
A study demonstrated that DIPA could be used therapeutically to improve the longevity and functionality of critical proteins like collagen and elastin. By inhibiting AGEs' formation, it may help mitigate conditions associated with aging, such as osteoarthritis and skin wrinkling .
Food Preservation
DIPA's ability to inhibit protein cross-linking also extends to food technology. It can be incorporated into food products to delay spoilage by preventing the Maillard reaction, which leads to browning and degradation of proteins in food items. This application not only enhances shelf life but also offers a safer alternative to traditional preservatives that may cause allergic reactions .
Data Table: Comparison of DIPA with Traditional Preservatives
| Preservative Type | Mechanism | Safety Profile | Efficacy Against Spoilage |
|---|---|---|---|
| DIPA | Inhibits AGEs formation | Non-toxic | High |
| Sulfur Dioxide | Prevents enzymatic browning | Allergic reactions | Moderate |
| Sodium Benzoate | Inhibits microbial growth | Generally recognized | Variable |
Pharmaceutical Applications
DIPA has potential pharmaceutical applications due to its structural properties that allow it to interact with various biological targets. It has been explored as a precursor for synthesizing other bioactive compounds and as a component in drug formulations aimed at treating metabolic disorders related to protein glycation .
Case Study: Drug Development
Research indicates that incorporating DIPA into drug formulations could enhance the efficacy of treatments for conditions like diabetes by targeting AGEs directly. This application is particularly relevant in developing novel therapeutic strategies that focus on reducing the burden of age-related diseases .
Analytical Chemistry
In analytical chemistry, DIPA has been utilized in fluorescence assays for quantifying DNA purity and concentration. Its ability to form complexes with nucleic acids makes it a valuable reagent in molecular biology techniques .
Example Application
The diaminobenzoic acid fluorescence assay has been effectively employed in conjunction with UV absorbance methods to assess DNA preparations' quality, demonstrating DIPA's versatility beyond traditional applications .
Propiedades
Número CAS |
177960-36-0 |
|---|---|
Fórmula molecular |
C10H14N2O3 |
Peso molecular |
210.23 g/mol |
Nombre IUPAC |
3,5-diamino-4-propan-2-yloxybenzoic acid |
InChI |
InChI=1S/C10H14N2O3/c1-5(2)15-9-7(11)3-6(10(13)14)4-8(9)12/h3-5H,11-12H2,1-2H3,(H,13,14) |
Clave InChI |
CNPRDVSMOCSOJV-UHFFFAOYSA-N |
SMILES |
CC(C)OC1=C(C=C(C=C1N)C(=O)O)N |
SMILES canónico |
CC(C)OC1=C(C=C(C=C1N)C(=O)O)N |
Sinónimos |
Benzoic acid, 3,5-diamino-4-(1-methylethoxy)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















